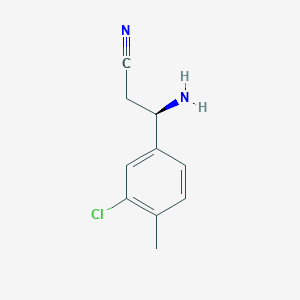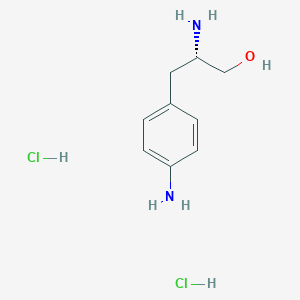
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is a dihydrochloride salt form of a chiral amino alcohol, which contains both amine and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride typically involves the reduction of the corresponding nitro compound followed by the resolution of the racemic mixture. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to obtain the desired product with high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of both amine and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)propan-1-ol
- (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol
- (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol
Uniqueness
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is unique due to the presence of two amine groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various research applications, particularly in the development of pharmaceuticals and biochemical studies.
特性
分子式 |
C9H16Cl2N2O |
|---|---|
分子量 |
239.14 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1 |
InChIキー |
MNESMDQNEBFRLD-WWPIYYJJSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)N.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1CC(CO)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


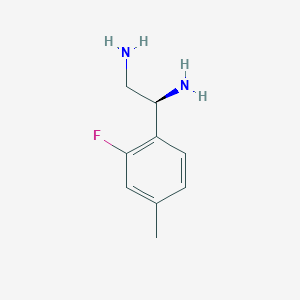
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)


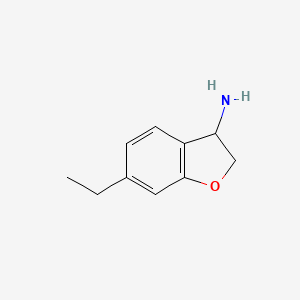

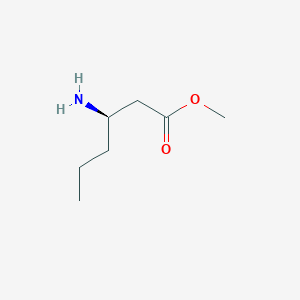
![Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13044116.png)
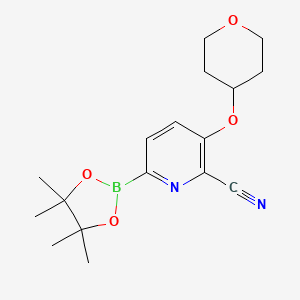
![Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13044127.png)

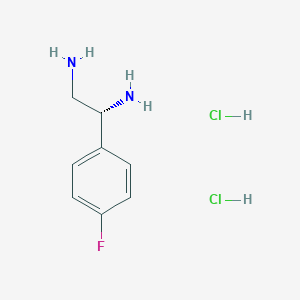
![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
